molecular formula C21H16ClN3O4 B2922498 3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide CAS No. 338750-11-1

3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide

Cat. No.: B2922498
CAS No.: 338750-11-1
M. Wt: 409.83
InChI Key: OICPBVACXCFACM-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide is a bis-isoxazole derivative featuring two distinct isoxazole rings. The first isoxazole ring (position 3) is substituted with a 2-chlorophenyl group, while the second (position 5) forms a carboxamide moiety. The amide nitrogen is further functionalized with a methyl group linked to a third isoxazole ring bearing a 4-methoxyphenyl substituent .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O4/c1-27-14-8-6-13(7-9-14)18-10-15(28-24-18)12-23-21(26)20-11-19(25-29-20)16-4-2-3-5-17(16)22/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICPBVACXCFACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)C3=CC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide is a compound belonging to the isoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes multiple functional groups contributing to its pharmacological effects. The presence of the isoxazole ring system is crucial for its biological activity, as it often interacts with various biological targets.

Anticancer Activity

Recent studies have demonstrated significant anticancer potential for isoxazole derivatives, including the compound .

  • Cytotoxicity : In vitro evaluations against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer), revealed promising results. For instance, specific derivatives showed half-maximal inhibitory concentrations (IC50) of approximately 15.48 μg/ml against HeLa cells and 23 μg/ml against Hep3B cells, indicating potent cytotoxicity .
  • Mechanism of Action : The anticancer effects are attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Compounds induced apoptosis in cancer cells while reducing necrosis rates significantly .

Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole derivatives have been extensively studied:

  • Inhibition of COX Enzymes : The compound exhibits moderate to potent inhibitory activity against cyclooxygenase (COX) enzymes, which play a pivotal role in inflammatory processes . This inhibition suggests potential applications in treating inflammatory diseases.
  • Immunomodulatory Effects : Isoxazole derivatives have been shown to modulate immune responses by regulating cytokine production and lymphocyte proliferation . This property is particularly relevant for conditions characterized by excessive inflammation.

Antimicrobial Activity

Isoxazole-based compounds demonstrate significant antimicrobial properties:

  • Spectrum of Activity : The compound has shown effectiveness against a range of pathogens, including bacteria and fungi. Its mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes critical for pathogen survival .
  • Resistance Overcoming Potential : Structural modifications of isoxazole derivatives can enhance their antimicrobial potency, making them promising candidates for developing new antibiotics to combat drug-resistant infections .

Neuroprotective Activity

Emerging research indicates that isoxazole derivatives may also possess neuroprotective effects:

  • Mechanisms : These compounds exhibit antioxidant properties that help mitigate oxidative stress, a key factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may also inhibit neuroinflammation and promote neuronal survival .

Case Studies

  • Anticancer Evaluation : A study synthesized several isoxazole-carboxamide derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that specific compounds had superior activity compared to traditional chemotherapeutics like doxorubicin .
  • Anti-inflammatory Assessment : Research demonstrated that certain isoxazole derivatives significantly reduced pro-inflammatory cytokine levels in vitro, suggesting their potential as therapeutic agents in inflammatory conditions .

Comparison with Similar Compounds

N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (Compound 63)

  • Structure : Features a single isoxazole ring with 4-fluoro-3-hydroxyphenyl and 5-chloro-2-methylphenyl groups.
  • Synthesis : Prepared via isoxazole amide coupling (18% yield), indicating synthetic challenges compared to the target compound .
  • Biological Activity : Evaluated as a potent mitochondrial permeability transition pore inhibitor, with assays conducted on purified mitochondria and zebrafish models .

3-(2-Chlorophenyl)-5-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxazole-4-carboxamide

  • Structure : Incorporates a thiophene-substituted imidazole moiety, introducing sulfur-based electronic effects.
  • Key Differences : The imidazole-thiophene group may enhance metabolic stability or alter target selectivity compared to the methoxyphenyl-isoxazole motif in the target compound .

Heterocyclic Variants

2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide

  • Structure : Replaces the isoxazole with a 1,2,4-oxadiazole ring.

3-(2-Chlorophenyl)-5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide

  • Structure : Combines triazolopyridine and oxadiazole heterocycles.
  • Significance : The fused triazolopyridine system may increase binding affinity to kinase targets, a feature absent in the target compound .

Substituent Variations

N-Benzyhydryl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide

  • Structure : Substitutes the methoxyphenyl-isoxazole group with a diphenylmethyl (benzhydryl) moiety.
  • Effect : The bulky benzhydryl group may reduce solubility but improve lipophilicity, impacting blood-brain barrier penetration .

5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenylisoxazole-4-carboxamide

  • Structure : Introduces a nitro group on the aryl ring.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocycle Type Notable Biological Data
Target Compound C₂₁H₁₅ClN₃O₄ 408.81 2-Chlorophenyl, 4-methoxyphenyl-isoxazole Bis-isoxazole Antitumor potential (inferred)
N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (Compound 63) C₁₇H₁₃ClFN₂O₃ 347.06 4-Fluoro-3-hydroxyphenyl Isoxazole Mitochondrial inhibitor (IC₅₀: 0.2 µM)
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-... C₂₂H₂₁ClN₆O₃S 484.96 1,2,4-Oxadiazole Pyrazole-oxadiazole Not reported
3-(2-Chlorophenyl)-5-methyl-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)isoxaz... C₂₁H₁₉ClN₄O₂S 426.90 Thiophene-imidazole Isoxazole-imidazole Not reported

Research Findings and Implications

  • Antitumor Activity : The target compound shares structural motifs with 4-aza-2,3-didehydropodophyllotoxin derivatives, which exhibit cytotoxicity against human cancer cell lines .
  • Metabolic Stability : Oxadiazole-containing analogs (e.g., ) may offer superior stability over isoxazoles due to resistance to enzymatic degradation .
  • Toxicity Considerations : Compounds with nitro groups () or methylsulfanyl substituents () may face safety hurdles, whereas methoxyphenyl groups (target compound) are generally well-tolerated .

Q & A

Q. What are the established synthetic routes for preparing 3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
  • Oxazole ring formation : Cyclization of α-haloketones with amides under acidic/basic conditions (e.g., using hydroxylamine derivatives). For example, chlorobenzoxime intermediates can be generated from o-chlorobenzaldehyde and hydroxylamine hydrochloride, followed by chlorination and cyclization with ethyl acetoacetate .
  • Carboxamide coupling : Reacting the preformed isoxazole carboxylic acid with an amine (e.g., [3-(4-methoxyphenyl)-5-isoxazolyl]methylamine) using coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) is often used to isolate the final product .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization relies on:
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm, methoxy groups at δ 3.8 ppm) .
  • HRMS : To verify molecular ion peaks (e.g., [M+H]+^+ calcd. for C22_{22}H17_{17}ClN3_3O4_4: 422.0905) .
  • Elemental analysis : Matching calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 µg/mL, with ampicillin as a positive control .
  • Mitochondrial toxicity : Isolated mouse liver mitochondria assays to assess respiratory chain inhibition (e.g., measuring ADP/O ratios and ROS production) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposure .

Advanced Research Questions

Q. How can synthetic yields be optimized for the carboxamide coupling step?

  • Methodological Answer :
  • Catalyst screening : Test Yb(OTf)3_3 or ultrasonic irradiation (e.g., 40 kHz, 4 hr) to enhance reaction efficiency, as shown in similar isoxazole syntheses .
  • Solvent selection : Compare DMF, THF, and DCM; DMF often improves solubility of aromatic intermediates .
  • Stoichiometry : Use a 1.2:1 molar ratio of carboxylic acid to amine to reduce side products .

Q. How can contradictions in spectral data (e.g., ambiguous NMR assignments) be resolved?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish isoxazole CH from aromatic protons) .
  • Computational modeling : DFT-based chemical shift predictions (e.g., using Gaussian09 with B3LYP/6-31G**) to validate experimental data .
  • Isotopic labeling : Synthesize 15^{15}N-labeled analogs to confirm nitrogen environments in the isoxazole ring .

Q. What strategies are effective for elucidating the mechanism of action in mitochondrial assays?

  • Methodological Answer :
  • Respiratory control ratios : Measure ADP-stimulated oxygen consumption (State 3) vs. basal respiration (State 4) to identify electron transport chain inhibition .
  • Calcium retention capacity (CRC) : Use Calcium Green-5N fluorescence to assess mitochondrial permeability transition pore (mPTP) modulation .
  • Inhibitor co-treatment : Combine with cyclosporine A (CsA) to test mPTP specificity .

Q. How do substituent variations (e.g., methoxy vs. chloro groups) impact bioactivity?

  • Methodological Answer :
  • SAR studies : Compare analogs (e.g., 3-(4-fluorophenyl) vs. 3-(2-chlorophenyl)) in antimicrobial assays. For example, 4-methoxy groups enhance antifungal activity due to increased lipophilicity .
  • LogP calculations : Use software like MarvinSketch to correlate hydrophobicity with membrane penetration .
  • Crystallography : Solve X-ray structures to identify critical H-bonding interactions (e.g., carboxamide with target enzymes) .

Q. What analytical methods are suitable for detecting degradation products under storage conditions?

  • Methodological Answer :
  • Stability studies : Accelerated degradation at 40°C/75% RH for 4 weeks, followed by:
  • HPLC-DAD : Monitor peaks at 254 nm (aromatic moieties) and quantify impurities >0.1% .
  • LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid or amine fragments) .

Q. How can in silico methods predict binding affinity for kinase targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 1ATP for Aurora kinases). Focus on interactions between the chlorophenyl group and hydrophobic pockets .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å) .

Q. What experimental designs address low reproducibility in zebrafish toxicity models?

  • Methodological Answer :
  • Standardized protocols : Use 24-hpf embryos in E3 medium, with n≥30 per group. Include controls for solvent (e.g., 1% DMSO) .
  • Blinded scoring : Two independent observers assess malformations (e.g., yolk sac edema, tail curvature) .
  • Dose-response curves : Test 1–100 µM with probit analysis to calculate LC50_{50} .

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